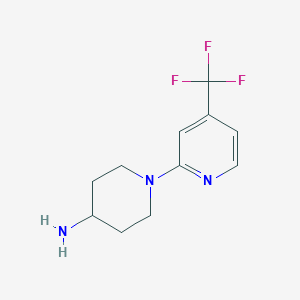

1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine

CAS No.: 898271-33-5

Cat. No.: VC2701596

Molecular Formula: C11H14F3N3

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898271-33-5 |

|---|---|

| Molecular Formula | C11H14F3N3 |

| Molecular Weight | 245.24 g/mol |

| IUPAC Name | 1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine |

| Standard InChI | InChI=1S/C11H14F3N3/c12-11(13,14)8-1-4-16-10(7-8)17-5-2-9(15)3-6-17/h1,4,7,9H,2-3,5-6,15H2 |

| Standard InChI Key | WYWINGKPRVHSOK-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N)C2=NC=CC(=C2)C(F)(F)F |

| Canonical SMILES | C1CN(CCC1N)C2=NC=CC(=C2)C(F)(F)F |

Introduction

Biological Activity and Applications

Trifluoromethylpyridine derivatives have been explored for various biological activities, including their potential as modulators of ion channels and receptors. For instance, compounds with similar structures have been identified as ligands for the TRPV1 receptor, which is involved in pain perception . The presence of a trifluoromethyl group can enhance the affinity and selectivity of these compounds for their targets.

| Biological Target | Compound Type | Activity |

|---|---|---|

| TRPV1 Receptor | Pyridinylpiperazine ureas | Antagonist/modulator |

| Other Receptors | Trifluoromethylpyridine derivatives | Potential agonists/antagonists |

Synthesis and Chemical Modifications

The synthesis of 1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine would typically involve the coupling of a trifluoromethylpyridine derivative with a piperidine ring, possibly through a nucleophilic substitution or cross-coupling reaction. The specific conditions and reagents used can vary based on the desired yield and purity of the product.

| Synthetic Method | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Trifluoromethylpyridine, piperidine derivative | Base, solvent (e.g., DMF) |

| Cross-Coupling Reaction | Trifluoromethylpyridine, piperidine derivative | Catalyst (e.g., Pd), ligand |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume